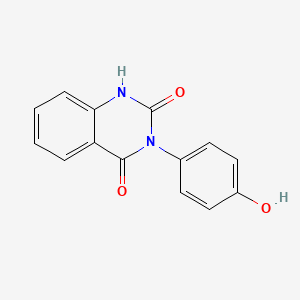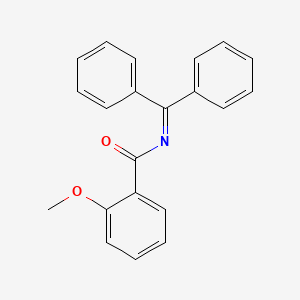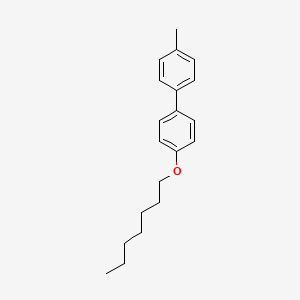
3-(4-Hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, with a hydroxyphenyl group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with anthranilic acid in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl group but has a different core structure.
4-Hydroxyphenylacetate: Another compound with a hydroxyphenyl group, used in different applications.
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant properties.
Uniqueness
3-(4-Hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its quinazoline core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H10N2O3 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H10N2O3/c17-10-7-5-9(6-8-10)16-13(18)11-3-1-2-4-12(11)15-14(16)19/h1-8,17H,(H,15,19) |
InChI-Schlüssel |
RQFZWUUWXOBCTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)


![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)


